molecular formula C11H14O5 B8462632 Methyl 2,3-dihydroxy-3-(4-methoxyphenyl)propanoate

Methyl 2,3-dihydroxy-3-(4-methoxyphenyl)propanoate

Cat. No.: B8462632
M. Wt: 226.23 g/mol
InChI Key: KPLLZYQROJDPIU-UHFFFAOYSA-N
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Description

Methyl 2,3-dihydroxy-3-(4-methoxyphenyl)propanoate is a useful research compound. Its molecular formula is C11H14O5 and its molecular weight is 226.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

methyl 2,3-dihydroxy-3-(4-methoxyphenyl)propanoate

InChI

InChI=1S/C11H14O5/c1-15-8-5-3-7(4-6-8)9(12)10(13)11(14)16-2/h3-6,9-10,12-13H,1-2H3

InChI Key

KPLLZYQROJDPIU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C(C(=O)OC)O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

[DHQD]2PHAL (54.5 mg, 0.25 mol %), methyl (E)-3-(4-methoxyphenyl)-2-propenoate (5.38 g, 28 mmol), N-methyl morpholine N-oxide (60% aqueous solution, 7.0 ml) and tert-butanol (11.2 ml) were charged to a 100 ml 3-neck flask and stirred at room temperature. Potassium osmate (VI) dihydrate (21.4 mg, 0.2 mol %) was added portionwise and the reaction was stirred at room temperature. The reaction procedure was monitored by HPLC. After 17 hours, Tiron (200 mg) was added to quench the reaction, followed by water (50 ml). The mixture was allowed to stir for one hour, ethyl acetate (50 ml) was added to the mixture and the resultant two layers were vigorously stirred for 30 minutes. The organic phase was removed and washed with water, dried (Na2SO4) and evaporated to dryness on a rotary evaporator. The product was purified by flash column chromatography using DCM: ethyl acetate (3:2) as eluant. Evaporation of the appropriate fractions gave methyl 2,3-dihydroxy-3- (4-methoxyphenyl)propanoate as a white crystalline solid (3.2 g, 62%). mp. 108° C., [α]D=−1.2° (THF, conc.=0.01306 22° C.). 1H-NMR was in accordance with expected signals.
[Compound]
Name
[DHQD]2PHAL
Quantity
54.5 mg
Type
reactant
Reaction Step One
Quantity
5.38 g
Type
reactant
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Quantity
7 mL
Type
reactant
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11.2 mL
Type
reactant
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Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
21.4 mg
Type
catalyst
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Quantity
50 mL
Type
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